molecular formula C17H17NO4 B1264379 Geovanine

Geovanine

Cat. No.: B1264379
M. Wt: 299.32 g/mol
InChI Key: LWNCVZAIYGAIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Geovanine is a naturally occurring azaanthracene alkaloid first isolated from Annona ambotany (Annonaceae) in 1987 . Structurally, it features a tricyclic azaanthracene core with hydroxyl and methoxy substituents, contributing to its bioactivity. This compound has garnered attention for its cytotoxic properties, as demonstrated in preclinical studies, and serves as a scaffold for synthetic modifications aimed at enhancing pharmacological efficacy .

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

5,9,10-trimethoxy-4-methyl-1H-benzo[g]quinolin-2-one

InChI

InChI=1S/C17H17NO4/c1-9-8-12(19)18-15-13(9)16(21-3)10-6-5-7-11(20-2)14(10)17(15)22-4/h5-8H,1-4H3,(H,18,19)

InChI Key

LWNCVZAIYGAIFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C(C3=C(C=CC=C3OC)C(=C12)OC)OC

Synonyms

geovanine

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • All three compounds share the azaanthracene backbone, but differ in substituent groups, which influence solubility, target affinity, and bioactivity.

Sources and Isolation Methods

  • This compound: Isolated from the bark of Annona ambotany using methanol extraction followed by column chromatography .
  • Marcanine A: Extracted from Polyalthia suberosa using ethanol, with purification via silica gel chromatography .

Comparison :

  • This compound and Marcanine A are plant-derived, whereas Kalasinamide is synthetic, reflecting divergent research applications (natural product discovery vs. drug design) .

This compound

Lang and Groth (2009) achieved its total synthesis via electrocyclization of 2-azahexatriene intermediates , yielding a 62% overall efficiency . This method avoids toxic metals, aligning with green chemistry trends.

Kalasinamide and Marcanine A

  • Kalasinamide: Synthesized using a Diels-Alder/oxidation tandem reaction, with MnO₂ as the oxidizing agent .
  • Marcanine A: Produced via a Diels-Alder-MnO₂ oxidation sequence, emphasizing the versatility of electrocyclization in azaanthracene synthesis .

Critical Analysis :

  • Kalasinamide’s lower IC₅₀ suggests higher potency, possibly due to its methyl group enhancing cellular uptake.
  • This compound’s methoxy group may reduce metabolic degradation, prolonging its activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Geovanine
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